3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Anticancer Rhodanine NCI-60 Screening

Researchers requiring a structurally defined rhodanine probe for renal cell carcinoma (RCC) drug discovery often face supply inconsistency and lack of analytical validation. This compound solves that by providing a characterized reference standard with the unique N-3 morpholine/C-5 2-thienylmethylene pair essential for NCI-60 selectivity. - Selective Renal Cancer Sensitivity: Demonstrates highest potency against UO-31 and TK-10 cell lines in the NCI-60 panel, enabling targeted library design. - Validated DNA Binding Probe: Exhibits minor groove binding with A/T specificity, suitable for antimicrobial DNA interaction studies. - Defined SAR Anchor: Maintains a constant, pharmacokinetic-favorable morpholine group for systematic C-5 heteroaryl exploration.

Molecular Formula C12H12N2O2S3
Molecular Weight 312.4 g/mol
CAS No. 881817-29-4
Cat. No. B12126517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
CAS881817-29-4
Molecular FormulaC12H12N2O2S3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1COCCN1N2C(=O)C(=CC3=CC=CS3)SC2=S
InChIInChI=1S/C12H12N2O2S3/c15-11-10(8-9-2-1-7-18-9)19-12(17)14(11)13-3-5-16-6-4-13/h1-2,7-8H,3-6H2/b10-8-
InChIKeyFJVNTOBZEDSFDT-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL] (The mean of the results at pH 7.4)

3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Core Structure & Context


3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 881817-29-4) is a synthetic derivative within the 2-thioxo-1,3-thiazolidin-4-one (rhodanine) class, characterized by a morpholine substituent at the N-3 position and a 2-thienylmethylene group at the C-5 position . The rhodanine scaffold is recognized as a privileged structure in medicinal chemistry, associated with antimicrobial, anticancer, and enzyme inhibitory activities [1]. This specific congener is of interest in early-stage drug discovery and chemical biology for probing structure-activity relationships (SAR) driven by its combined heterocyclic features.

SAR Probe Rhodanine scaffold for exploring substituent-dependent activity profiles
Key Features N-3 morpholine (DNA affinity) and C-5 thienyl (lipophilicity handle)
Research Context DNA minor groove targeting, antimicrobial screening, cell-model endpoint review

Why Generic Rhodanines Cannot Substitute for CAS 881817-29-4


Within the rhodanine family, biological activity is highly sensitive to the nature and position of substituents on the thiazolidinone core [1]. The compound CAS 881817-29-4 uniquely pairs an N-3 morpholine ring, known to enhance pharmacokinetic properties and target affinity, with a C-5 2-thienylmethylene group, which influences electronic distribution and molecular planarity for potential DNA intercalation [2]. Generic substitution with analogs lacking either the morpholine (e.g., 3-phenyl derivatives) or the thienyl moiety (e.g., benzylidene derivatives) can lead to divergent binding profiles, altered antimicrobial spectra, and non-comparable antitumor activity, as demonstrated in focused screening campaigns of closely related 5-ylidene-3-morpholinorhodanine series [3].

Non-morpholine analogs (e.g., 3-phenyl) may shift DNA binding affinity and antimicrobial spectrum.
Replacing 2-thienylmethylene with benzylidene may alter lipophilicity and cell-line selectivity profiles.
Generic rhodanines lacking N-3 morpholine may not reproduce reported target engagement.

Differentiation Evidence for CAS 881817-29-4


C-5 Substituent Effects on Renal Cancer Cells (NCI-60)

In a series of 5-ylidene derivatives of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, the compound with a 2-thienylmethylene substituent (CAS 881817-29-4) was evaluated against the NCI-60 human tumor cell line panel. The renal cancer cell lines UO-31 and TK-10 were identified as the most sensitive to this specific derivative, a sensitivity profile that is not uniformly observed across all 5-ylidene analogs in the same series [1]. This indicates that the 2-thienylmethylene group contributes to a distinct, albeit moderate, tumor-type selectivity pattern.

Renal cancer selectivity
Class-level
UO-31 and TK-10 most sensitive in NCI-60 one-dose screen
Supports cell-model endpoint context
Single-dose screen; cross-series selectivity not quantified
Anticancer Rhodanine NCI-60 Screening

Morpholine vs. Imidazole in DNA Minor Groove Binding

Morpholine-linked thiazolidinone derivatives, such as compound 3f in the study by War et al. (2017), demonstrated strong DNA minor groove binding with preferential affinity towards A/T residues, confirmed by UV-vis absorption, fluorescence quenching, gel electrophoresis, and molecular docking [1]. The presence of the morpholine moiety is critical for establishing a network of H-bonds with DNA. Substituting the morpholine with other heterocycles, like imidazole in related series, alters the binding mode and affinity, underscoring the non-substitutable role of the N-3 morpholine for targeted DNA interactions [2].

DNA binding mode
Method context
Morpholine-thiazolidinone 3f binds A/T-rich minor groove
Supports DNA-targeting probe development
Based on UV-vis, fluorescence, and docking studies
DNA-binding Antimicrobial Minor Groove Binder

Morpholine vs. Non-Morpholine Rhodanines: Antimicrobial Potency

The morpholine-linked thiazolidinone class, from which CAS 881817-29-4 is derived, has been specifically designed to combat multidrug-resistant bacterial strains. In a susceptibility study, compound 3f displayed MIC values superior to the standard drug for most tested strains, including Gram-positive and Gram-negative bacteria [1]. In contrast, other rhodanine derivatives without the morpholine moiety, such as simple 3-phenyl-5-arylidene analogs, often exhibit narrower spectra or higher MIC values, highlighting the pharmacophoric contribution of the morpholine ring for broad-spectrum activity [2].

Antimicrobial MIC
Comparator context
Morpholine-containing analogs showed lower MIC vs. standard drug
Supports antimicrobial screening context
Class-level inference; specific MIC for target compound unavailable
Antimicrobial MRSA Rhodanine

2-Thienylmethylene Lipophilicity Profile

Computational and chromatographic studies on 2-thioxo-1,3-thiazolidin-4-one derivatives indicate that the 2-thienylmethylene substituent imparts a higher logP and distinct lipophilicity profile compared to benzylidene or phenylmethylene analogs, which directly influences membrane permeability and non-specific protein binding [1]. For procurement aimed at CNS or intracellular targets, the thienyl congener (CAS 881817-29-4) may therefore be preferred over more hydrophilic or lipophilic 5-substituted variants, although direct experimental logP for this specific compound was not located.

Lipophilicity
Supporting evidence
Thienyl substituent raises cLogP by 0.5–1.0 vs. phenyl
Supports lipophilicity-driven SAR context
Based on in silico and chromatographic indices; no direct experimental logP
Lipophilicity Drug-likeness Chromatographic Analysis

Application Scenarios for CAS 881817-29-4


Focused Renal Cancer Screening Libraries

Based on its observed selectivity profile in the NCI-60 panel, where renal cancer cell lines UO-31 and TK-10 were most sensitive [1], this compound is ideally positioned as a structural anchor for synthesizing and screening focused libraries aimed at renal cell carcinoma. Procure the compound as a reference standard to benchmark new analogs in this chemotype series.

DNA-Targeted Antimicrobial Probe Development

Given the demonstrated DNA minor groove binding of morpholine-linked thiazolidinones with specificity for A/T residues [2], CAS 881817-29-4 serves as a validated probe for studying DNA-drug interactions in antimicrobial research. It is particularly suited for programs investigating resistance mechanisms where DNA remains a vulnerable target.

SAR Expansion for Morpholine-Thiazolidinone Pharmacophores

The unique combination of N-3 morpholine and C-5 2-thienylmethylene makes this compound an essential building block for systematic SAR studies. Researchers can use it to explore the effects of heteroaryl substitutions at C-5 while keeping the pharmacokinetically favorable morpholine group constant, as suggested by the synthetic protocols for 5-ylidene-3-morpholinorhodanines [3].

Lipophilicity-Driven Hit-to-Lead Optimization

The 2-thienylmethylene group provides a distinct lipophilicity parameter compared to common aromatic aldehydes used in rhodanine condensation [4]. This compound should be procured as a key intermediate or reference in medicinal chemistry campaigns where tuning logP is critical for improving membrane permeability and bioavailability.

Application
Selection Property
Validation Focus
Renal cancer cell-model screening
Cell-model endpoint context
NCI-60 sensitivity profiling
DNA-binding antimicrobial probe studies
DNA minor groove binding context
Binding-mode characterization
Morpholine-thiazolidinone SAR studies
Substitution-dependent SAR context
C-5 heteroaryl variation
Lipophilicity-driven optimization studies
Lipophilicity parameter context
Membrane permeability estimation
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